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Compound of Interest

Compound Name: 4-(4-Iodophenyl)-1-butanol

Cat. No.: B15333273 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-(4-
Iodophenyl)-1-butanol, a key intermediate in various chemical syntheses. The information

presented is intended for researchers, scientists, and professionals in the field of drug

development and materials science, offering a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties
IUPAC Name: 4-(4-Iodophenyl)butan-1-ol

Molecular Formula: C₁₀H₁₃IO[1]

Molecular Weight: 276.11 g/mol [1]

CAS Number: 688798-44-9[1]

Spectroscopic Data
The following sections detail the expected spectroscopic data for 4-(4-Iodophenyl)-1-butanol,
based on its chemical structure and analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen

framework of an organic molecule.
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¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule

and their neighboring protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.65 Doublet 2H Ar-H (ortho to I)

~ 6.95 Doublet 2H Ar-H (meta to I)

~ 3.60 Triplet 2H -CH₂-OH

~ 2.60 Triplet 2H Ar-CH₂-

~ 1.65 Quintet 2H -CH₂-CH₂-OH

~ 1.50 Sextet 2H Ar-CH₂-CH₂-

~ 1.30 Singlet (broad) 1H -OH

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.

Chemical Shift (δ) ppm Assignment

~ 141.5 Ar-C (quaternary, attached to butanol chain)

~ 137.5 Ar-CH (meta to I)

~ 130.5 Ar-CH (ortho to I)

~ 91.5 Ar-C (quaternary, attached to I)

~ 62.5 -CH₂-OH

~ 35.0 Ar-CH₂-

~ 32.5 -CH₂-CH₂-OH

~ 28.0 Ar-CH₂-CH₂-
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H stretch (alcohol)[2][3][4]

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Strong Aliphatic C-H stretch[2][3]

~ 1590, 1485 Medium Aromatic C=C bending

1075 - 1000 Strong
C-O stretch (primary alcohol)

[2][3][4]

~ 810 Strong
para-disubstituted benzene C-

H bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Relative Intensity Assignment

276 Moderate [M]⁺ (Molecular Ion)

258 Low [M - H₂O]⁺

204 High
[M - C₄H₈O]⁺ (Loss of butanol

chain)

149 Moderate [M - I]⁺

91 Moderate [C₇H₇]⁺ (Tropylium ion)

71 High
[C₄H₇O]⁺ (Fragment from

butanol chain)
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: Dissolve 5-25 mg of 4-(4-Iodophenyl)-1-butanol in approximately 0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5][6] For ¹³C

NMR, a more concentrated sample (50-100 mg) may be required.[5]

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the

appropriate frequency for ¹H or ¹³C nuclei.

Data Acquisition: The sample is subjected to a strong magnetic field and pulses of

radiofrequency radiation.[7] For ¹H NMR, a quick scan of a few minutes is typically sufficient.

[5] For ¹³C NMR, data acquisition may take 20-60 minutes or longer, depending on the

sample concentration.[5]

Data Processing: The resulting free induction decay (FID) signal is Fourier transformed to

produce the NMR spectrum. The spectrum is then phased, baseline corrected, and

referenced to an internal standard (e.g., tetramethylsilane, TMS).[5]

IR Spectroscopy
Sample Preparation (Neat Liquid): If 4-(4-Iodophenyl)-1-butanol is a liquid at room

temperature, place a drop of the neat sample between two salt plates (e.g., NaCl or KBr) to

form a thin film.[8]

Sample Preparation (Solid): If the sample is a solid, it can be prepared as a KBr pellet by

grinding a small amount of the sample with dry KBr powder and pressing it into a transparent

disk.[9] Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol

(mineral oil) and placing the paste between salt plates.[9][10]

Data Acquisition: Place the sample holder in the IR spectrometer.[8] An infrared beam is

passed through the sample, and the instrument records the frequencies at which the sample

absorbs radiation.[9]
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Data Processing: The resulting data is plotted as transmittance or absorbance versus

wavenumber (cm⁻¹) to generate the IR spectrum.[11]

Mass Spectrometry
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

where it is vaporized.[12]

Ionization: The vaporized molecules are ionized, typically by electron impact (EI) or

electrospray ionization (ESI).[12][13] In EI, high-energy electrons bombard the molecules,

causing them to lose an electron and form a positively charged molecular ion.[13]

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., magnetic sector, quadrupole).[12][13]

Detection: A detector counts the number of ions at each m/z value.[13]

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.[13]

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for elucidating the structure of an

unknown organic compound using the spectroscopic techniques discussed.

Spectroscopic Techniques Derived Information

Final Elucidation

IR Spectroscopy Functional Groups

Mass Spectrometry Molecular Weight &
Formula

NMR Spectroscopy
Carbon-Hydrogen

Framework

Proposed Structure
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-(4-iodophenyl)-1-butanol | CAS#:688798-44-9 | Chemsrc [chemsrc.com]

2. chem.libretexts.org [chem.libretexts.org]

3. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups
present finger print for identification of 1-butanol image diagram doc brown's advanced
organic chemistry revision notes [docbrown.info]

4. chem.libretexts.org [chem.libretexts.org]

5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

6. NMR Sample Preparation [nmr.chem.umn.edu]

7. chem.libretexts.org [chem.libretexts.org]

8. orgchemboulder.com [orgchemboulder.com]

9. webassign.net [webassign.net]

10. chem.libretexts.org [chem.libretexts.org]

11. chem.libretexts.org [chem.libretexts.org]

12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

13. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Spectroscopic Characterization of 4-(4-Iodophenyl)-1-
butanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15333273#spectroscopic-data-of-4-4-iodophenyl-1-
butanol-nmr-ir-ms]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15333273?utm_src=pdf-body-img
https://www.benchchem.com/product/b15333273?utm_src=pdf-custom-synthesis
https://www.chemsrc.com/en/cas/688798-44-9_1259125.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/13%3A_Structure_and_Synthesis_of_Alcohols/13.04%3A_Spectroscopy_of_Alcohols
https://docbrown.info/page06/spectra/butan-1-ol-ir.htm
https://docbrown.info/page06/spectra/butan-1-ol-ir.htm
https://docbrown.info/page06/spectra/butan-1-ol-ir.htm
https://chem.libretexts.org/Courses/Martin_Luther_College/Organic_Chemistry_-_MLC/03%3A_Alcohols_Ethers_Thiols_Sulfides_and_Amines/3.01%3A_Alcohols_and_Phenols/3.1.12%3A_Spectroscopy_of_Alcohols_and_Phenols
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://nmr.chem.umn.edu/samprep.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/04%3A_Chemical_Speciation/4.02%3A_IR_Spectroscopy
https://chem.libretexts.org/Courses/University_of_California_Davis/Chem_4C_Lab%3A_General_Chemistry_for_Majors/Chem_4C%3A_Laboratory_Manual/10%3A_FT-IR_Spectroscopy_(Experiment)
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://chem.libretexts.org/Workbench/LCDS_Organic_Chemistry_OER_Textbook_-_Todd_Trout/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.02%3A_Mass_Spectrometry_of_Small_Molecules_-_Magnetic-Sector_Instruments
https://www.benchchem.com/product/b15333273#spectroscopic-data-of-4-4-iodophenyl-1-butanol-nmr-ir-ms
https://www.benchchem.com/product/b15333273#spectroscopic-data-of-4-4-iodophenyl-1-butanol-nmr-ir-ms
https://www.benchchem.com/product/b15333273#spectroscopic-data-of-4-4-iodophenyl-1-butanol-nmr-ir-ms
https://www.benchchem.com/product/b15333273#spectroscopic-data-of-4-4-iodophenyl-1-butanol-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15333273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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